molecular formula C23H22ClN3O5 B12386082 5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B12386082
M. Wt: 455.9 g/mol
InChI Key: LHWGIBKRZFICIX-UHFFFAOYSA-N
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Description

5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that features a triazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a diol and a carbonyl compound.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrotriazoles and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s triazole ring is of particular interest due to its potential interactions with biological macromolecules. This makes it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial, antifungal, or anticancer agent. The presence of the triazole ring and the chlorophenyl group suggests it could interact with various biological targets.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal agent.

    Trazodone: A triazole-containing antidepressant.

Uniqueness

What sets 5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione apart is its combination of a triazole ring with both chlorophenyl and methoxyphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound 5-[[1-(4-chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic molecule that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole moiety and a dioxane ring, which are known to contribute to various biological activities. The synthesis typically involves multi-step reactions that incorporate triazole and dioxane derivatives. The structural formula can be represented as follows:

C20H22ClN3O4\text{C}_{20}\text{H}_{22}\text{ClN}_3\text{O}_4

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : The compound has been observed to induce G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
  • Apoptosis Induction : Mechanistic studies reveal that it activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.

A notable study demonstrated that the compound exhibited an IC50 value of approximately 1.98 µg/mL against HepG2 liver cancer cells, indicating potent cytotoxicity comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar triazole compounds have shown efficacy against various bacterial strains. Preliminary tests indicate that this compound may possess antibacterial activity against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory activity is hypothesized to stem from its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays have demonstrated significant reductions in these cytokines when treated with the compound .

Case Studies

  • Study on HepG2 Cells : A recent study investigated the effects of the compound on HepG2 liver cancer cells. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers such as Annexin V positivity and caspase activation .
  • Antimicrobial Screening : A series of antimicrobial assays were conducted using the compound against various pathogens. The results indicated promising antibacterial activity, particularly against Staphylococcus aureus, with further exploration needed for optimization .

Properties

Molecular Formula

C23H22ClN3O5

Molecular Weight

455.9 g/mol

IUPAC Name

5-[[1-(4-chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C23H22ClN3O5/c1-22(2)31-20(28)23(21(29)32-22,12-15-4-10-19(30-3)11-5-15)13-17-14-27(26-25-17)18-8-6-16(24)7-9-18/h4-11,14H,12-13H2,1-3H3

InChI Key

LHWGIBKRZFICIX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(CC2=CC=C(C=C2)OC)CC3=CN(N=N3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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